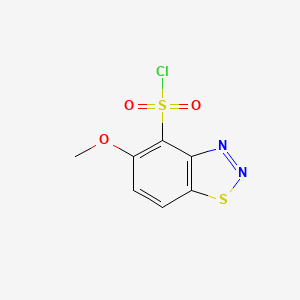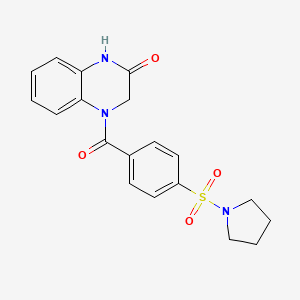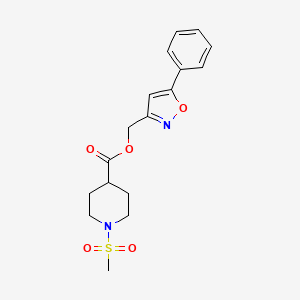
(5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxazole ring, a piperidine ring, and a methanesulfonyl group, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a nitrile and an aldehyde under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added via a sulfonation reaction using methanesulfonyl chloride and a base such as triethylamine.
Final Coupling: The final step involves coupling the oxazole and piperidine intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and piperidine rings.
Reduction: Reduced oxazole ring derivatives.
Substitution: Substituted derivatives at the methanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
(5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT, MAPK, or HIF-1 pathways, affecting cellular processes like proliferation, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A bromide salt with antiseptic and disinfectant properties.
Palladium(II) Acetate: A palladium compound used as a catalyst in organic reactions.
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl 1-methanesulfonylpiperidine-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-25(21,22)19-9-7-14(8-10-19)17(20)23-12-15-11-16(24-18-15)13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUKXJHIKCWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2805336.png)
![1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2805337.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2805338.png)
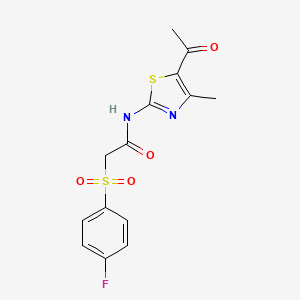
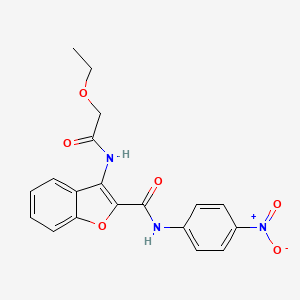
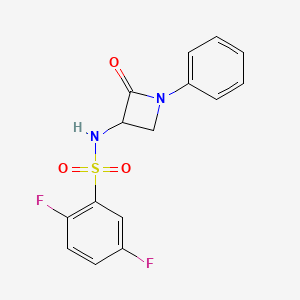
![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)
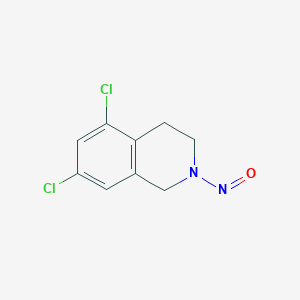
![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)
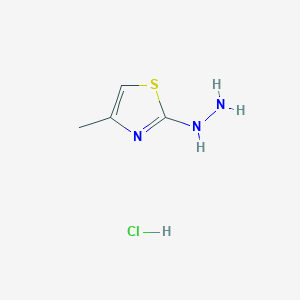
![(1R,5S)-7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B2805349.png)
